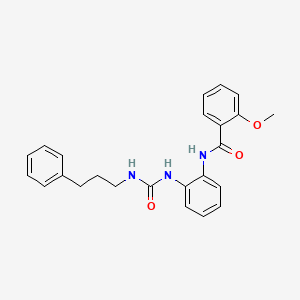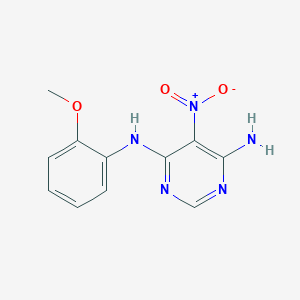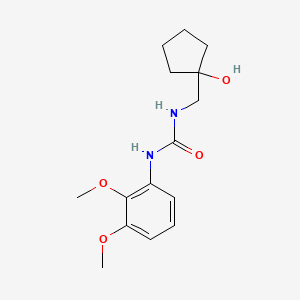
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用機序
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea works by activating the PPARδ receptor, which is found in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning. It also promotes the conversion of white adipose tissue to brown adipose tissue, which further enhances fat burning.
Biochemical and Physiological Effects
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to increase endurance, reduce body fat, and improve insulin sensitivity in animal models. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and heart.
実験室実験の利点と制限
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea in lab experiments is its ability to improve endurance and fat burning in animal models, which can be useful for studying the effects of exercise on various physiological parameters. However, one limitation is that it has been shown to cause cancer in animal models, which raises concerns about its safety for human use.
将来の方向性
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes. However, further studies are needed to determine its safety and efficacy for these applications. Additionally, more research is needed to understand the long-term effects of 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea on various physiological parameters, including cancer risk.
合成法
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea can be synthesized through several methods, including the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylmethylamine, followed by the reaction with isocyanate. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylmethylamine, followed by the reaction with phosgene and then with ammonia.
科学的研究の応用
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential in treating cardiovascular diseases, including atherosclerosis and heart failure.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-12-7-5-6-11(13(12)21-2)17-14(18)16-10-15(19)8-3-4-9-15/h5-7,19H,3-4,8-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJLAQYSDZBUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

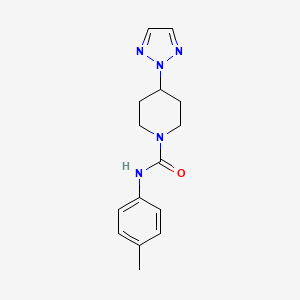
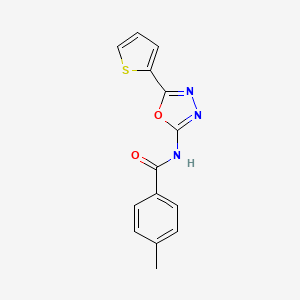
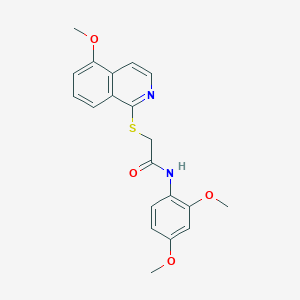
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2773247.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)
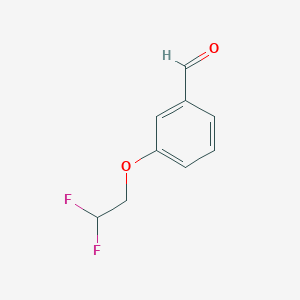

![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)

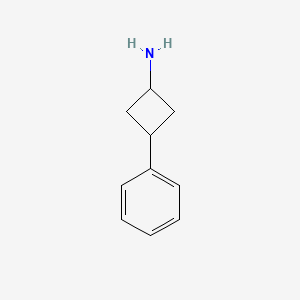
![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)
![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)
